Simmondsin
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Overview
Description
The compound “Simmondsin” is a complex organic molecule characterized by multiple hydroxyl and methoxy groups attached to a cyclohexylidene ring
Mechanism of Action
Simmondsin, also known as (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile, is a unique molecule found in the Jojoba plant (Simmondsia chinensis). This compound has been the subject of numerous studies due to its potential medicinal properties .
Target of Action
It is known to have an anorexic action, reducing food intake . It is thought to reduce appetite by increasing levels of cholecystokinin , a hormone that induces satiety.
Mode of Action
The exact mode of action of this compound is not entirely understood. It is believed to interact with its targets, leading to changes in the body’s hunger signals. This interaction results in a reduced appetite, making this compound a potential treatment for obesity .
Biochemical Pathways
this compound appears to affect the biochemical pathways related to hunger and satiety. It is thought to increase levels of cholecystokinin, a hormone involved in inducing feelings of fullness . .
Result of Action
The primary result of this compound’s action is a reduction in food intake. In studies, it has been shown to have a more pronounced food intake-reducing effect in obese subjects . Additionally, it has been suggested that this compound may have antioxidant properties .
Action Environment
this compound is derived from the Jojoba plant, which is native to arid and semi-arid areas . The plant’s ability to thrive in harsh environments suggests that this compound may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including hydroxylation, methoxylation, and cyclization. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetaldehyde
- (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetone
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the presence of both hydroxyl and methoxy groups on the cyclohexylidene ring. This structural uniqueness may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
51771-52-9 |
---|---|
Molecular Formula |
C16H25NO9 |
Molecular Weight |
375.37 g/mol |
IUPAC Name |
(2Z)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |
InChI |
InChI=1S/C16H25NO9/c1-23-9-5-8(7(3-4-17)11(19)15(9)24-2)25-16-14(22)13(21)12(20)10(6-18)26-16/h3,8-16,18-22H,5-6H2,1-2H3/b7-3+/t8-,9+,10-,11+,12-,13+,14-,15+,16-/m1/s1 |
InChI Key |
KURSRHBVYUACKS-XGYNEUJOSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
95-100°C |
physical_description |
Solid |
Synonyms |
SIMMONDSIN; (1z,2-alpha,3-beta,4-beta,6-beta)-ene); 2-(cyanomethylene)-3-hydroxy-4,5-dimethoxycyclohexylbeta-d-glucoside; acetonitrile,(6-(beta-d-glucopyranosyloxy)-2-hydroxy-3,4-dimethoxycyclohexylid; [(1Z,2α,3β,4β,6β)-6-(β-D-Glucopyranosyloxy)-2-hydrox |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does simmondsin affect food intake?
A1: this compound exhibits anorexigenic properties, meaning it reduces food intake. While the exact mechanism is not fully elucidated, research suggests it may involve:
- Interaction with cholecystokinin (CCK) system: this compound's anorexic effect is reversed by devazepide, a peripheral-type cholecystokinin receptor antagonist. [] This suggests involvement of the peripheral CCKA receptors, potentially through the augmentation of satiety signals. []
- Vagus nerve involvement: The anorexic effect of this compound is diminished in vagotomized rats, indicating a role for the vagus nerve in mediating its effects. []
- Influence on hormonal regulation: Long-term this compound administration in rats has been linked to alterations in thyroid hormone levels, including decreased plasma T3 and T4 concentrations. These changes are likely secondary to reduced food intake. [, ]
Q2: Does this compound affect metabolism?
A2: Studies in obese and lean Zucker rats showed that this compound, alongside its food intake-reducing effects, influences metabolic parameters. These include:
- Reduced heat production: Both this compound treatment and pair-feeding led to a decrease in mean heat production. Interestingly, this compound specifically, and not pair-feeding, decreased the diurnal variation in heat production. []
- Altered cholesterol levels: this compound treatment increased plasma total cholesterol levels in both lean and obese Zucker rats, primarily due to an increase in HDL-cholesterol levels. []
- Leptin level reduction: this compound treatment, beyond the reduction caused by decreased food intake, led to a further decrease in blood leptin levels in obese Zucker rats. []
Q3: Does this compound have any other biological effects?
A3: Research suggests additional biological activities for this compound, including:
- Antifungal activity: Extracts containing this compound have shown antifungal activity against plant pathogens, suggesting potential applications as a natural fungicide. []
- Antioxidant properties: this compound exhibits antioxidant properties in vitro, with theoretical calculations supporting its potential as a strong antioxidant. [, ]
- Potential anti-diabetic effects: A novel compound, acarviosine-simmondsin, synthesized by linking acarviosine to this compound, displayed both anti-obesity and hypoglycemic activity in mice. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H27NO8 and a molecular weight of 397.42 g/mol.
Q5: How was the structure of this compound elucidated?
A5: The structure of this compound was determined through various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ]
Q6: Are there any known structural analogues of this compound?
A6: Yes, several this compound analogues have been identified in jojoba meal, including this compound 2'-trans-ferulate, 4-demethylthis compound, 4,5-didemethylthis compound, and various this compound ferulates. [, , , , ]
Q7: Is this compound stable under different conditions?
A7: this compound's stability can be affected by factors like pH and temperature. For instance, it degrades in alkaline conditions, as observed during sodium hydroxide treatment. []
Q8: Are there any long-term toxicity concerns associated with this compound?
A8: Research on long-term toxicity of this compound is limited. Further studies are needed to fully evaluate its safety profile, including potential chronic effects.
Q9: How is this compound analyzed and quantified?
A9: Various analytical techniques are used for this compound analysis, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used for separation and quantification of this compound and its ferulates in jojoba meal and feed. []
- Gas Chromatography (GC): A capillary gas chromatographic method has been developed for simultaneous determination of this compound and its ferulates. []
- Thin Layer Chromatography (TLC): This technique is useful for initial separation and identification of this compound and related compounds. []
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